3F8
概要
説明
3F8は、グリコーゲンシンターゼキナーゼ3ベータ(GSK-3β)の選択的阻害剤です。 この化合物は、神経疾患や癌など、GSK-3に関連する疾患の治療における潜在的な治療用途が注目されています .
製法
This compoundの合成は、コア構造の調製から始まり、続いて官能基の修飾が行われるなど、いくつかの段階を経て行われます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 工業生産方法では、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が用いられます .
準備方法
The synthesis of 3F8 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
3F8は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: GSK-3βの阻害と、さまざまな生化学経路への影響を研究するためのツール化合物として使用されます。
生物学: GSK-3βの細胞プロセスにおける役割とその疾患における影響を理解するための研究で用いられます。
医学: 神経疾患、癌、その他のGSK-3β関連疾患の治療における潜在的な治療効果が研究されています。
科学的研究の応用
3F8 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of GSK-3β and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of GSK-3β in cellular processes and its implications in diseases.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cancer, and other GSK-3β-related diseases.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
作用機序
3F8は、GSK-3βを選択的に阻害することで効果を発揮します。 この阻害は、下流標的のリン酸化を阻害し、さまざまな細胞プロセスに変化をもたらします。 関与する分子標的と経路には、細胞の増殖、分化、生存に重要な役割を果たすWntシグナル伝達経路が含まれます .
類似化合物との比較
3F8は、GSK-3β阻害剤としての高い選択性と効力により、ユニークな化合物です。 類似の化合物には、次のものがあります。
CHIR-98014: 構造的特性が異なる、別の選択的GSK-3阻害剤。
クエン酸リチウム三塩基四水和物: 精神科治療で使用され、GSK-3も阻害します。
これらの化合物は、GSK-3を阻害するという共通の特徴を共有していますが、化学構造、特異性、その他の生物活性は異なります。
特性
IUPAC Name |
5-ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-4-9-7-5-10(20-2)11(21-3)6-8(7)12-13(16-9)15(19)17-14(12)18/h5-6H,4H2,1-3H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVWJFBHQIXEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159109-11-2 | |
Record name | 159109-11-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the target of the 3F8 monoclonal antibody?
A1: The this compound monoclonal antibody specifically targets the disialoganglioside GD2. [, , , ] (See references at the end of this response)
Q2: How does this compound interact with its target?
A2: this compound binds to GD2, which is highly expressed on the surface of neuroblastoma cells, as well as other neuroectodermal tumors. [, , , , ]
Q3: What are the downstream effects of this compound binding to GD2?
A3: this compound binding to GD2 leads to several anti-tumor effects:
- Antibody-dependent cell-mediated cytotoxicity (ADCC): this compound, being an IgG3 antibody, effectively activates ADCC, primarily through interactions with FcγRIII (CD16) receptors on effector cells like NK cells, granulocytes, and macrophages. [, , , , , ]
- Complement-dependent cytotoxicity (CDC): this compound can activate the complement cascade, leading to tumor cell lysis. [, , , ]
- Direct anti-proliferative and pro-apoptotic effects: Studies show this compound can directly inhibit tumor cell growth and induce apoptosis through various mechanisms, including caspase activation, AIF release, and modulation of signaling pathways like AKT and FAK. []
Q4: What is known about the structure of this compound?
A4: this compound is a murine IgG3 monoclonal antibody. [, , , ] Crystal structure analysis of this compound has revealed key amino acid residues involved in GD2 binding, providing insights for antibody engineering and optimization. []
Q5: Is there information available regarding this compound's material compatibility and stability?
A5: The provided research focuses on the biological and clinical aspects of this compound. Information about its material compatibility and stability under various conditions is not discussed.
Q6: Does this compound possess catalytic properties?
A6: As an antibody, this compound does not possess intrinsic catalytic properties. Its function relies on binding to its target, GD2, and triggering downstream immune responses.
Q7: Has computational chemistry been applied to the study of this compound?
A7: Yes, molecular docking simulations using the crystal structure of this compound have been performed to understand its interaction with GD2. This has led to the identification of a key binding motif and potential sites for antibody engineering to enhance its efficacy. []
Q8: How do modifications to the this compound structure impact its activity?
A8: Research indicates that:
- Humanization: Replacing murine sequences with human counterparts in huthis compound reduces immunogenicity while retaining anti-tumor activity. [, ]
- Specific mutations: Introducing a single point mutation (Heavy Chain: Gly54Ile) in humanized this compound significantly enhanced its ADCC activity against neuroblastoma and melanoma cells in vitro. []
Q9: What is known about the stability and formulation of this compound?
A9: The provided research focuses on the in vivo application of this compound. Detailed information on its stability under various conditions and specific formulation strategies is limited.
Q10: How is this compound administered, and what is its pharmacokinetic profile?
A10: this compound is administered intravenously. [, , , ] Pharmacokinetic studies have shown:
- Serum this compound levels correlate with the administered dose. []
- Smaller patients tend to have faster clearance rates. []
- Human anti-human antibody (HAHA) response can affect serum this compound levels. []
Q11: What factors influence the pharmacokinetics of this compound?
A11: Factors influencing this compound pharmacokinetics include:
- Body weight: Smaller patients exhibit faster clearance. []
- Human anti-human antibody (HAHA) response: Presence of HAHA is linked to reduced serum this compound levels. []
Q12: What is the relationship between this compound exposure and its pharmacodynamic effects?
A12: Higher doses of humanized this compound (huthis compound) are associated with increased serum levels and more pronounced anti-neuroblastoma activity. []
Q13: What in vitro models have been used to study this compound?
A13: Various human neuroblastoma and melanoma cell lines have been used in vitro to assess this compound's:
- Binding affinity and specificity to GD2. [, ]
- Antibody-dependent cell-mediated cytotoxicity (ADCC) potency. [, , ]
- Complement-dependent cytotoxicity (CDC) activity. []
- Direct anti-proliferative and pro-apoptotic effects. []
Q14: What is the evidence of this compound's anti-tumor activity in vivo?
A14: Preclinical studies using human neuroblastoma xenograft models in mice have demonstrated:
- Tumor targeting: this compound effectively targets and accumulates in GD2-positive xenografts. [, , ]
- Tumor regression: Radiolabeled 131I-3F8 leads to significant tumor shrinkage and even complete ablation at sufficient doses. []
- Synergy with other agents: this compound's anti-tumor efficacy is enhanced when combined with:
Q15: What are the clinical outcomes of this compound treatment in neuroblastoma patients?
A15: Clinical trials have shown that this compound:
- Shows anti-tumor activity: Induces objective responses in patients with resistant neuroblastoma, including complete and partial remissions. [, , , ]
- Improves survival: Prolongs progression-free survival and overall survival, particularly in combination with GM-CSF and 13-cis-retinoic acid. []
- Eradicates minimal residual disease: Effectively targets and eliminates minimal residual disease in bone marrow, contributing to long-term remissions. [, ]
Q16: What are the mechanisms of resistance to this compound therapy?
A16: Although complete GD2 loss is rare [], factors potentially contributing to resistance include:
- Insufficient immune effector function: Chemotherapy-induced immunosuppression may limit the efficacy of ADCC. []
- Development of human anti-mouse antibodies (HAMA): HAMA can neutralize this compound, reducing its efficacy. [, , ]
Q17: What are the known side effects of this compound treatment?
A17: this compound therapy is generally well-tolerated. The most common side effects are:
- Pain: Often severe but manageable with analgesics. [, , , ]
- Infusion-related reactions: Fever, urticaria (hives), hypertension, and hypotension can occur. [, ]
- Hematologic toxicities: Reversible decreases in blood counts and serum complement levels have been observed. []
Q18: Are there any long-term toxicities associated with this compound?
A18: No long-term neurologic complications have been reported in long-term survivors treated with this compound. [, ]
Q19: Are there specific drug delivery and targeting strategies used with this compound?
A19: Research has explored intrathecal (IT) administration of this compound via an Ommaya reservoir for targeting leptomeningeal metastases, demonstrating high cerebrospinal fluid (CSF) concentrations and a favorable CSF-to-blood ratio. [, ]
Q20: Have any biomarkers been identified to predict this compound efficacy or monitor treatment response?
A20: Potential biomarkers for predicting this compound treatment response include:
- GD2 synthase mRNA levels: Quantitative RT-PCR measurement of GD2 synthase mRNA in bone marrow can assess minimal residual disease and predict response to this compound therapy. []
- Human anti-mouse antibody (HAMA) response: A transient HAMA response is associated with better long-term survival, potentially due to the induction of an anti-idiotypic antibody network. [, ]
- FCGR2A polymorphism: Patients with the R/R or H/R FCGR2A polymorphism, which encodes for a high-affinity Fc receptor, may have better outcomes. []
- Missing KIR ligand: Patients lacking ligands for inhibitory KIR receptors on NK cells might experience enhanced anti-tumor responses. []
Q21: What analytical methods are used to characterize and quantify this compound?
A21: Various analytical techniques employed in this compound research include:
- ELISA (enzyme-linked immunosorbent assay): To measure antibody concentrations (this compound, HAMA, Ab3, Ab3'). [, ]
- Immunofluorescence staining: To detect GD2 expression on tumor cells. [, ]
- Immunohistochemistry: To assess GD2 expression in tumor tissues. []
- Flow cytometry: To analyze GD2 expression on tumor cells and immune cell populations. []
- Radioimmunoassays: To measure radioactivity levels in biological samples. [, , ]
- Quantitative reverse transcription polymerase chain reaction (qRT-PCR): To measure GD2 synthase mRNA levels. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。